![molecular formula C9H14F2N4O2 B2574934 Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate CAS No. 2226182-24-5](/img/structure/B2574934.png)
Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate, also known as DFP-10917, is a compound that has gained interest in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate is not fully understood. However, it has been suggested that Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate may inhibit the activity of enzymes involved in cancer cell growth and the growth of Mycobacterium tuberculosis. Additionally, Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate may inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate has been shown to have various biochemical and physiological effects. One study found that Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate increased the expression of genes involved in cell cycle arrest and apoptosis in cancer cells. Another study found that Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate inhibited the growth of Mycobacterium tuberculosis by disrupting the bacterial cell wall. Additionally, Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate has been shown to reduce the accumulation of amyloid beta in the brain, which is associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate is that it has shown promising results in various scientific research applications. However, one limitation is that the mechanism of action of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate is not fully understood, which makes it difficult to determine its potential as a therapeutic agent. Additionally, Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate may have limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate research. One direction is to further investigate the mechanism of action of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate. This may involve studying the interactions of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate with enzymes involved in cancer cell growth and the growth of Mycobacterium tuberculosis. Another direction is to investigate the potential of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate as a treatment for Alzheimer's disease. This may involve studying the effects of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate on amyloid beta accumulation in animal models of Alzheimer's disease. Additionally, future research may involve modifying the structure of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate to improve its solubility and bioavailability.
Synthesemethoden
The synthesis method of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate involves the reaction of tert-butyl N-(3-bromopropyl)carbamate with 5-amino-2-(difluoromethyl)pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a base and a coupling agent. The resulting product is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate has been studied for its potential as a therapeutic agent for various diseases. One study found that Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate showed anti-proliferative activity against human cancer cells. Another study found that Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate inhibited the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. Additionally, Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate has been studied for its potential as a treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4O2/c1-9(2,3)17-8(16)13-6-4-5(12)14-15(6)7(10)11/h4,7H,1-3H3,(H2,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJVJSCUJADSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1C(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-amino-1-(difluoromethyl)-1H-pyrazol-5-yl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methyl-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2574852.png)
![4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2574853.png)
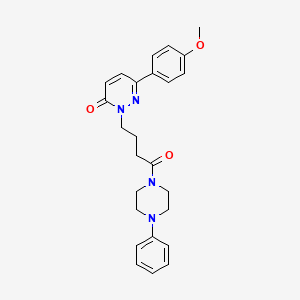
![2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2574857.png)
![N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2574858.png)
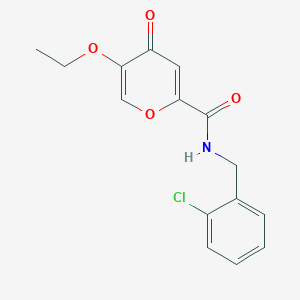
![N-(sec-butyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574860.png)
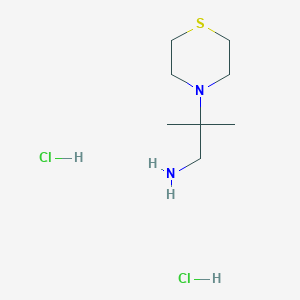
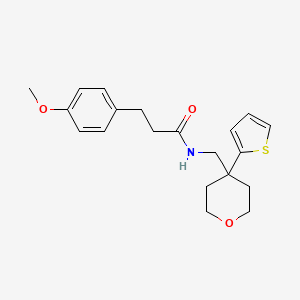

![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2574870.png)
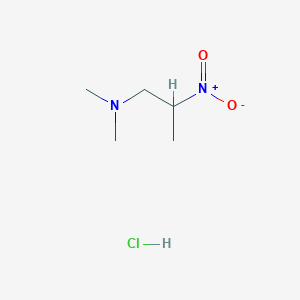
![N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2574873.png)
![4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574874.png)